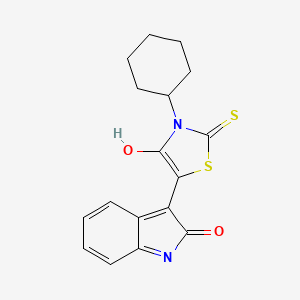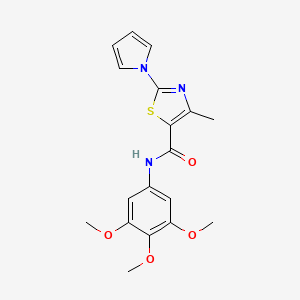
4-methyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:
Thiazole Ring: The core structure features a thiazole ring, which contains sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities.
Pyrrole Ring: Attached to the thiazole, we find a pyrrole ring—a five-membered ring containing nitrogen. Pyrroles are essential in natural products and pharmaceuticals.
Carboxamide Group: The carboxamide group (CONH₂) contributes to the compound’s polarity and potential for hydrogen bonding.
Trimethoxyphenyl Substituent: The trimethoxyphenyl group adds aromaticity and influences the compound’s properties.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the thiazole and pyrrole rings. Industrial production methods remain proprietary.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could modify the trimethoxyphenyl group or the carboxamide functionality.
Substitution: Substituents on the aromatic ring may undergo electrophilic or nucleophilic substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups or ring structures.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Assess its impact on cellular processes or enzyme inhibition.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Molecular Targets: Identify cellular receptors or enzymes affected by the compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related structures in the thiazole and pyrrole families. Researchers often compare these compounds to understand their unique features.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11-16(26-18(19-11)21-7-5-6-8-21)17(22)20-12-9-13(23-2)15(25-4)14(10-12)24-3/h5-10H,1-4H3,(H,20,22) |
InChI Key |
HJEROEYCXJNKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


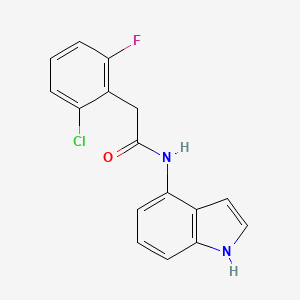
![5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11147658.png)
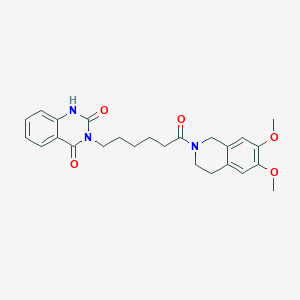
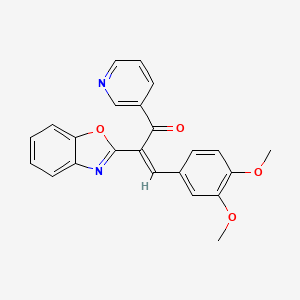
![5-[(4-methoxyphenyl)amino]-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11147689.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147694.png)
![5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one](/img/structure/B11147704.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147708.png)
![(2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11147716.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11147717.png)
![6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11147725.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11147743.png)
